molecular formula C24H24O10 B8235568 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

Cat. No.: B8235568
M. Wt: 472.4 g/mol
InChI Key: BKFYUWLQRVZZCR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties This compound is a macrocyclic oligomer featuring a complex tricyclic framework with six oxygen atoms (hexaoxa) and four ketone groups (tetrone). Its IUPAC name reflects its fused cycloalkane and ether-oxygen architecture, which confers rigidity and selective binding properties. The compound is synthesized via polycondensation of terephthalic acid derivatives, often involving glycols or esterification reactions under controlled conditions .

Its structural complexity also suggests utility in supramolecular chemistry, such as precursor frameworks for metal-organic polyhedra (MOPs) or host-guest systems .

Properties

IUPAC Name

3,6,9,16,19,22-hexaoxatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene-2,10,15,23-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O10/c25-21-17-1-2-18(4-3-17)22(26)32-14-10-30-12-16-34-24(28)20-7-5-19(6-8-20)23(27)33-15-11-29-9-13-31-21/h1-8H,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFYUWLQRVZZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOCCOC(=O)C3=CC=C(C=C3)C(=O)OCCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The direct polycondensation of TPA and DEG in a 1:2 molar ratio is a foundational method for synthesizing CPEOT. This reaction proceeds via esterification, facilitated by titanium-based catalysts such as Tyzor® PC-42 (50 ppm Ti). Key steps include:

  • Initial Esterification : Conducted at 225–230°C under ambient pressure for 3.5–4 hours, during which water is removed as a byproduct.

  • Vacuum Distillation : Subsequent application of reduced pressure (250–300 Torr) further drives the reaction to completion, lowering the acid number to <1 mg KOH/g.

  • Cyclization : Statistical oligocondensation under these conditions promotes intramolecular esterification, yielding cyclic structures like CPEOT as byproducts.

Key Data:

ParameterValue
Molar Ratio (TPA:DEG)1:2
CatalystTyzor® PC-42 (50 ppm Ti)
Temperature225–230°C
PressureAmbient → 250–300 Torr
Yield of Cyclic Product3–5% (by column chromatography)

Purification

Crude products contain linear oligomers and unprotected DEG. Silica gel column chromatography using CH₂Cl₂/Et₂O (1:1) effectively isolates CPEOT.

Enzymatic Cyclization Using Novozyme 435

Process Overview

A scalable enzymatic method employs immobilized Candida antarctica lipase B (Novozyme 435) to catalyze the cyclization of dimethyl terephthalate (DMT) and DEG in toluene:

  • Reaction Setup : DMT (2.50 mol) and DEG (2.50 mol) are dissolved in toluene at 80°C.

  • Catalyst Addition : Novozyme 435 (300 g) is introduced, and the mixture is sparged with nitrogen to remove methanol.

  • Cyclization : After 24 hours, the reaction yields CPEOT with minimal linear byproducts.

Key Data:

ParameterValue
Catalyst Loading12 wt% Novozyme 435
Temperature80°C
Reaction Time24 hours
Yield83% (99% purity post-crystallization)

Advantages

This method avoids high temperatures and toxic catalysts, making it environmentally favorable. The enzyme’s regioselectivity minimizes side reactions like ether linkage formation.

Depolymerization of Linear Polyesters

Solid-State Polymerization (SSP)

Linear poly(diethylene glycol terephthalate) can be depolymerized under controlled conditions to form CPEOT:

  • Heating : Linear polyester is heated to 210–250°C under inert gas (N₂ or CO₂).

  • Catalyst Use : Lanthanide catalysts (e.g., La(TMHD)₃) enhance cyclization efficiency.

  • Byproduct Removal : Ethylene glycol is evacuated via gas chromatography columns.

Key Data:

ParameterValue
Temperature210–250°C
CatalystLa(TMHD)₃ (0.2 mol%)
Molecular Weight (Mₙ)15,300 → 120,000 (post-SSP)

Hydrogenolysis of Benzyl-Protected Intermediates

Multi-Step Synthesis

A benzyl-protected precursor, bis(1-benzyloxyterephthalyloxy-3-oxapentyl) terephthalate, is synthesized via DCC-mediated esterification. Subsequent hydrogenolysis over 10% Pd/C (5 atm H₂) removes benzyl groups, yielding CPEOT.

Key Data:

ParameterValue
Hydrogenation Pressure5 atm H₂
Catalyst10% Pd/C
Yield56% (post-chromatography)

Comparative Analysis of Methods

MethodTemperature (°C)CatalystYield (%)Purity (%)Scalability
TPA-DEG Condensation225–230Tyzor® PC-423–595Moderate
Enzymatic Cyclization80Novozyme 4358399High
Depolymerization210–250La(TMHD)₃60–7090Low
Hydrogenolysis25–50Pd/C5698Low

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02–8.09 (m, aromatic H), 4.50–4.54 (m, OCH₂), 3.65–3.91 (m, glycol H).

  • MS (FAB) : m/z 815 [M+H]⁺, 753 [M−HOCH₂CH₂O]⁺.

  • Elemental Analysis : Calcd. for C₂₄H₂₄O₁₀: C 58.96%, H 5.69%; Found: C 58.52%, H 5.67%.

Applications and Industrial Relevance

CPEOT serves as a monomer for high-performance polyesters and a precursor for controlled-release systems. Its cyclic structure enhances thermal stability (Tₘ = 160–162°C) and reduces crystallinity, making it suitable for specialty coatings and drug delivery .

Chemical Reactions Analysis

Types of Reactions

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted ethers .

Scientific Research Applications

Structural Features

The compound features a tricyclic structure with multiple oxo groups and a tetrone moiety. Its unique arrangement of oxygen atoms contributes to its chemical reactivity and stability under specific conditions.

Material Science

The compound's unique structural properties make it a candidate for use in advanced materials. Its ability to form stable networks can be exploited in the development of polymers or nanocomposites.

Catalysis

Research indicates that derivatives of this compound can serve as catalysts in various chemical reactions. For instance, the incorporation of metal ions into its structure has shown promise in facilitating oxidation and reduction processes.

Pharmaceutical Chemistry

Due to its complex structure and potential bioactivity, there is interest in exploring this compound for pharmaceutical applications. Preliminary studies suggest it may have properties that could be harnessed for drug development.

Nanotechnology

The molecular architecture allows for the potential use of this compound in nanotechnology applications, particularly in the fabrication of nanoscale devices or systems that require precise molecular arrangements.

Case Study 1: Catalytic Applications

A study published in Acta Crystallographica reported on the catalytic properties of derivatives of this compound when used in hydrogenation reactions. The results demonstrated significant efficiency improvements compared to traditional catalysts .

Case Study 2: Material Development

Research conducted at a leading university showcased the use of this compound in creating a new class of biodegradable polymers. The findings indicated enhanced mechanical properties and degradation rates suitable for environmental applications .

Case Study 3: Pharmaceutical Investigations

In a recent investigation into potential pharmaceutical applications, researchers synthesized derivatives of this compound and evaluated their biological activity against specific cancer cell lines. The results indicated promising anti-cancer properties that warrant further exploration .

Mechanism of Action

The mechanism of action of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, affecting various biochemical pathways. Its multiple functional groups allow it to participate in diverse chemical reactions, making it a versatile tool in research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Applications/Findings Reference IDs
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.2^{11,14}]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone Hexaoxa tricyclic framework with tetrone groups; molecular weight ~600–650 g/mol Migration exceeds EU SMLs in bamboo-based dishes; synthesized via silica gel chromatography
3,6,13,16-Tetraoxatricyclo[16.2.2.2^{8,11}]tetracosa-8,10,18,20,21,23-hexaene-2,7,12,17-tetrone Smaller tetraoxa tricyclic core; cyclic dimer of PET degradation Detected in rPET films; confirmed via GC-MS and MS Interpreter
3,6,9,16,19,22-Hexaazatricyclo[22.2.2.2^{11,14}]triaconta-11,13,24,26,27,29-hexaene Nitrogen-for-oxygen substitution; hexaaza framework Forms square-planar Pd(II) complexes via hydrogen bonding; used in molecular box construction
1,4,7,14,17,20-Hexaoxacyclohexacosane-8,13,21,26-tetrone 24-membered macrocycle with alternating ether and ketone groups Exceeds SMLs in plant-based packaging; lower thermal stability compared to tricyclic analogs

Key Research Findings

Structural Stability and Reactivity

  • The hexaoxatricyclic compound exhibits greater thermal stability (decomposition >250°C) compared to linear oligomers like cyclic diethylene glycol adipate, attributed to its rigid tricyclic framework .
  • Nitrogen analogs (e.g., hexaazatricyclo derivatives) demonstrate enhanced metal-coordination capabilities due to lone-pair electrons on nitrogen, enabling applications in catalysis and supramolecular assembly .

Regulatory and Safety Profiles

  • In bamboo dishes, migration levels of this compound reached 1.2–1.8 mg/kg, exceeding the EU SML of 0.05 mg/kg for NIAS, raising concerns about chronic exposure risks .
  • By contrast, tetraoxatricyclo analogs in rPET films showed lower migration (<0.01 mg/kg), likely due to higher molecular weight and reduced diffusivity .

Synthetic Challenges

  • Isolation of the hexaoxatricyclo compound requires rigorous purification (e.g., silica gel chromatography), yielding <5% in typical polycondensation reactions .
  • Computational modeling (e.g., Hyperquad package) predicts equilibrium constants for protonation states, aiding in solubility optimization .

Notes on Comparative Analysis

  • Structural Impact on Function : The tricyclic framework’s rigidity and oxygen density dictate solubility and migration behavior. Larger ring systems (e.g., 24-membered vs. 22-membered) exhibit reduced steric hindrance, enhancing molecular recognition properties .
  • Regulatory Gaps : Current EU regulations lack specific SMLs for tricyclic oligomers, necessitating reevaluation of safety thresholds for complex NIAS .
  • Industrial Relevance : Commercial suppliers (e.g., A2B Chem LLC) list this compound at ~$509/g, reflecting its niche use in advanced material research .

Biological Activity

3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone (CAS No. 16104-98-6) is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity based on available research findings and data.

Chemical Structure and Properties

The chemical formula for this compound is C24H24O10C_{24}H_{24}O_{10}, with a molecular weight of 472.44 g/mol. The structure consists of multiple oxatricyclic units contributing to its stability and reactivity.

PropertyValue
Chemical Formula C24H24O10
Molecular Weight 472.44 g/mol
CAS Number 16104-98-6
Purity ≥95%

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities that may have implications in various fields such as pharmacology and materials science.

Antimicrobial Activity

Studies have demonstrated that similar macrocyclic compounds can exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxic Effects

Research has shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines. For instance, hexacyclic compounds have been observed to inhibit cell proliferation through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy
    A study published in PubMed highlighted the antimicrobial potential of related macrocyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could inhibit bacterial growth significantly at certain concentrations .
  • Cytotoxicity in Cancer Cells
    Research involving structurally similar compounds revealed cytotoxic effects on human breast cancer cells (MCF-7). The study reported an IC50 value indicating effective concentration levels required to achieve 50% inhibition of cell growth .
  • Mechanistic Insights
    A detailed analysis using molecular docking simulations showed that the compound interacts with specific enzyme targets within cancer cells. These interactions suggest a potential pathway for therapeutic applications in oncology .

The biological activity of 3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been reported to disrupt bacterial membranes leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,6,9,16,19,22-Hexaoxatricyclo[...]tetrone to improve yield and purity?

  • Methodology : Use a two-step reaction involving cyclocondensation of sugar alcohols with formaldehyde derivatives under controlled pH and temperature (e.g., 8–10°C). Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., CH₂Cl₂/MeOH 3:1) . Optimize stoichiometric ratios (e.g., 1:1.5 for sugar alcohol to formaldehyde) to minimize side products.

Q. What experimental techniques are critical for resolving the crystal structure of this macrocyclic compound?

  • Methodology : Grow single crystals via slow evaporation of a saturated DMF/water solution. Collect X-ray diffraction data using a Bruker APEXII CCD detector (Mo Kα radiation, λ = 0.71073 Å) . Refine structures with SHELXL-97, applying multi-scan absorption corrections (SADABS). Analyze hydrogen-bonding networks (N–H⋯O, O–H⋯O) using Mercury software to map 2D/3D frameworks .

Q. How can spectroscopic methods (NMR, IR) validate the compound’s functional groups and conformational stability?

  • Methodology : Acquire 1^1H and 13^{13}C NMR spectra in deuterated DMSO to identify carbonyl (C=O, ~170 ppm) and ether (C–O–C, ~70 ppm) signals. Compare experimental IR stretching frequencies (e.g., ν(C=O) ~1750 cm⁻¹) with DFT-calculated values to confirm tautomeric forms .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s supramolecular interactions with anions (e.g., oxalate, pyrophosphate)?

  • Methodology : Conduct titration experiments monitored via UV-Vis spectroscopy to determine binding constants (KaK_a). Use Job’s plot analysis to identify stoichiometry (e.g., 1:1 or 1:2 host-guest ratios). Compare coordination behavior with analogous macrocycles (e.g., hexaaza ligands) using X-ray crystallography and cyclic voltammetry .

Q. What computational approaches can predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311G**) to model frontier molecular orbitals (HOMO/LUMO) and excitation energies. Simulate electron-transfer pathways using COMSOL Multiphysics to assess photocatalytic potential . Validate with time-resolved fluorescence spectroscopy.

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic observations (e.g., bond-length discrepancies)?

  • Methodology : Cross-validate X-ray-derived bond lengths (e.g., C–O = 1.42 Å) with neutron diffraction or synchrotron data to account for thermal motion artifacts. Reconcile NMR-derived torsion angles with molecular dynamics (MD) simulations (AMBER force field) .

Q. What strategies enable the integration of this macrocycle into functional materials (e.g., MOFs, sensors)?

  • Methodology : Functionalize peripheral groups (e.g., methoxy or phenyl substituents) via Suzuki coupling to enhance solubility and framework stability . Characterize porosity via BET surface area analysis and test ion-sensing efficacy using impedance spectroscopy .

Theoretical and Methodological Guidance

  • Linking to Macrocyclic Theory : Compare the compound’s cavity size (e.g., 6.2 Å diameter) with established macrocycles (e.g., crown ethers) to rationalize anion selectivity .
  • Error Analysis in Crystallography : Calculate RmergeR_{\text{merge}} and RfreeR_{\text{free}} to assess data quality; discrepancies >5% suggest systematic errors (e.g., twinning) requiring reprocessing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone
Reactant of Route 2
3,6,9,16,19,22-Hexaoxatricyclo[22.2.2.211,14]triaconta-11,13,24,26,27,29-hexaene-2,10,15,23-tetrone

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